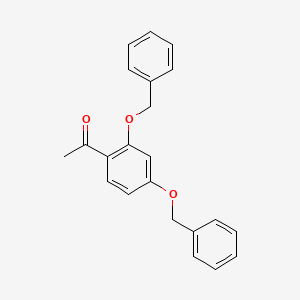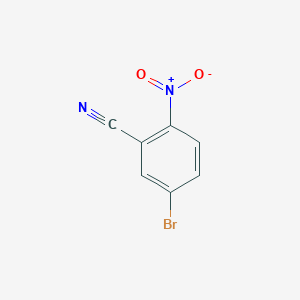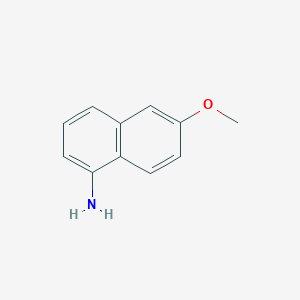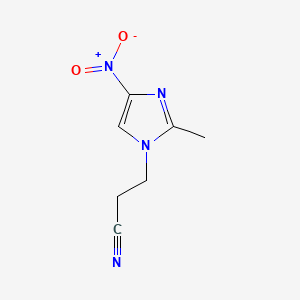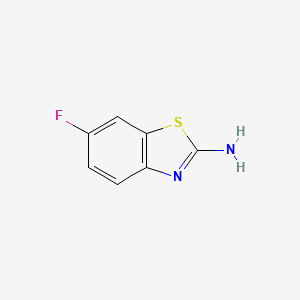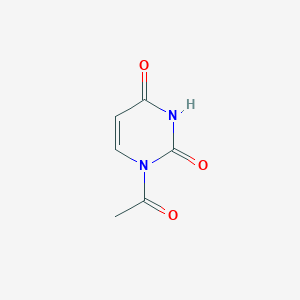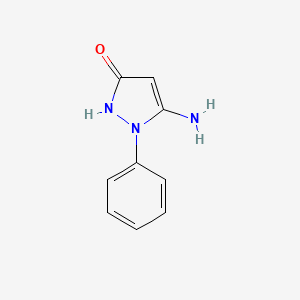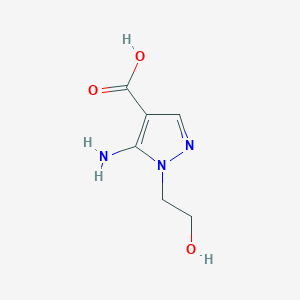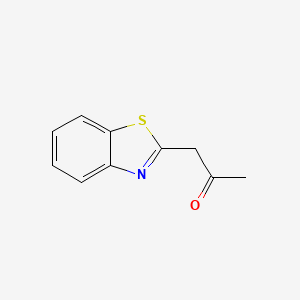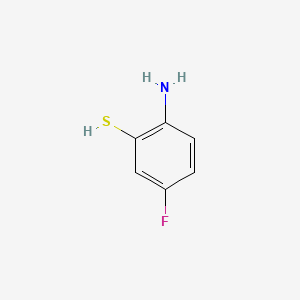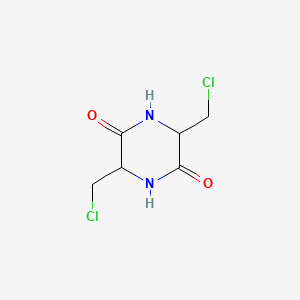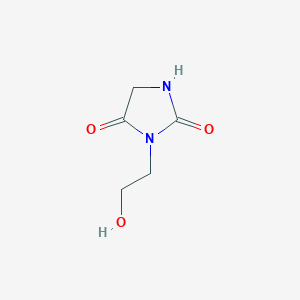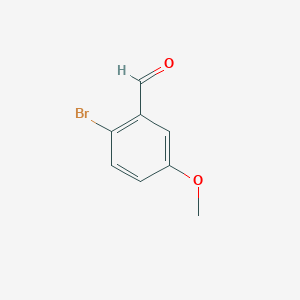
2-Bromo-5-methoxybenzaldehyde
Vue d'ensemble
Description
2-Bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a white to off-white solid that is primarily used as an intermediate in organic synthesis. The compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-5-methoxybenzaldehyde involves the bromination of 5-methoxybenzaldehyde. The process typically includes the following steps :
- Dissolving 5-methoxybenzaldehyde in anhydrous dichloromethane.
- Cooling the solution to 0°C and adding bromine dropwise.
- Allowing the reaction to proceed overnight at room temperature.
- Heating the mixture to 30°C for one hour.
- Washing the reaction mixture with sodium thiosulfate and sodium bicarbonate solutions.
- Drying the organic phase with anhydrous sodium sulfate and recrystallizing the product.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-substituted-5-methoxybenzaldehyde derivatives.
Oxidation: Formation of 2-bromo-5-methoxybenzoic acid.
Reduction: Formation of 2-bromo-5-methoxybenzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-5-methoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methoxybenzaldehyde largely depends on its role as an intermediate in chemical reactions. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The aldehyde group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methoxybenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Comparison: 2-Bromo-5-methoxybenzaldehyde is unique due to the presence of both bromine and methoxy groups, which influence its reactivity and applications. Compared to 2-Bromo-4-methoxybenzaldehyde, the position of the methoxy group affects the compound’s electronic properties and reactivity.
Propriétés
IUPAC Name |
2-bromo-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKTMIWQCNZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322503 | |
| Record name | 2-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-86-0 | |
| Record name | 7507-86-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-5-methoxybenzaldehyde a useful reagent in organic synthesis?
A: this compound serves as a valuable precursor in organic synthesis due to its reactive nature and versatility. The presence of both an aldehyde group and a bromine atom allows for diverse chemical transformations. Specifically, the bromine atom participates readily in palladium-catalyzed Suzuki cross-coupling reactions. This reaction enables the formation of a new carbon-carbon bond, linking the benzaldehyde moiety to a variety of boronic acid derivatives. [, , ]
Q2: How is this compound utilized in the synthesis of chrysene derivatives?
A: Researchers employ this compound as a starting material to access phenolic derivatives of chrysene, a PAH classified as a potential carcinogen. The synthetic strategy involves a Suzuki cross-coupling reaction between this compound and either naphthalene-2-boronic acid or 6-methoxynaphthalene-2-boronic acid. This crucial step forms a biaryl intermediate, setting the stage for further chemical transformations to ultimately construct the tricyclic chrysene framework. []
Q3: Can you elaborate on the role of this compound in the synthesis of phenanthro[3,2-b][1]benzothiophene derivatives?
A: this compound plays a pivotal role in accessing derivatives of phenanthro[3,2-b][1]benzothiophene, another PAH with potential carcinogenic properties. One synthetic approach leverages the reactivity of this compound in a Wittig reaction with an appropriate phosphonium ylide. This reaction generates a diarylalkene intermediate, which subsequently undergoes oxidative photocyclization to furnish the desired phenanthro[3,2-b][1]benzothiophene scaffold. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
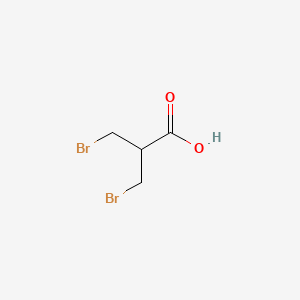
![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
